molecular formula C18H17FN2O2 B7535391 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide

2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide

Cat. No. B7535391
M. Wt: 312.3 g/mol
InChI Key: JMAPPVRPHUKROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide, also known as FCPA, is a compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that is commonly used as a tool in neuroscience research to study the function of specific receptors in the brain.

Mechanism of Action

The mechanism of action of 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide involves its binding to the allosteric site of mGluR5, which inhibits the receptor's activity. This leads to a decrease in the release of glutamate, a neurotransmitter that is involved in many brain functions. By inhibiting mGluR5, 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide can modulate the activity of various brain circuits and affect behavior.
Biochemical and Physiological Effects:
2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide has been shown to have a number of biochemical and physiological effects in animal models. It has been found to improve cognitive function in rats, reduce anxiety-like behavior in mice, and decrease drug-seeking behavior in rats. 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide has several advantages as a research tool. It is highly selective for mGluR5 and does not interact with other receptors in the brain. It is also stable and can be easily administered to animals. However, 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide has some limitations as well. It can be toxic at high doses and may have off-target effects at concentrations that are too low to affect mGluR5. Additionally, 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide's effects may vary depending on the animal species and the experimental conditions.

Future Directions

There are several future directions for research on 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide. One area of interest is the role of mGluR5 in addiction and substance abuse. 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be a potential treatment for addiction. Another area of interest is the use of 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide in the treatment of neurodegenerative diseases such as Parkinson's disease. 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide's neuroprotective effects make it a promising candidate for further research in this area. Finally, researchers may explore the use of 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide in combination with other drugs to enhance its therapeutic effects and reduce its toxicity.

Synthesis Methods

The synthesis of 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide involves the reaction of 2-cyanophenol with 1-(4-fluorophenyl)ethylamine in the presence of a base and a coupling agent. The resulting intermediate is then reacted with propanoyl chloride to form 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide. The purity of the synthesized 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in a variety of physiological and pathological processes, including learning and memory, anxiety, depression, and addiction. 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide has been used in several studies to investigate the role of mGluR5 in these processes.

properties

IUPAC Name

2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-12(14-7-9-16(19)10-8-14)21-18(22)13(2)23-17-6-4-3-5-15(17)11-20/h3-10,12-13H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAPPVRPHUKROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C(C)OC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide

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